molecular formula C19H21NO5 B103714 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one CAS No. 17014-68-5

4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one

Cat. No. B103714
CAS RN: 17014-68-5
M. Wt: 343.4 g/mol
InChI Key: VRXVRXOLOPTZMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one, also known as EMA-01, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EMA-01 belongs to the acridine family of compounds, which are known for their diverse biological activities, including anti-cancer, anti-bacterial, and anti-viral properties.

Scientific Research Applications

4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one has been studied for its potential applications in a variety of scientific fields, including cancer research, neuroscience, and drug discovery. In cancer research, 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one has been shown to have anti-tumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid beta and alpha-synuclein proteins. In addition, 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one has been investigated as a lead compound for the development of new drugs targeting various biological pathways, including DNA intercalation, protein kinase inhibition, and anti-inflammatory activity.

Mechanism Of Action

The mechanism of action of 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis, protein kinase activity, and cell cycle progression. 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the intrinsic apoptotic pathway. 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one also has the ability to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C, which are involved in cell proliferation and survival.

Biochemical And Physiological Effects

4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one has been shown to have a range of biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and anti-oxidant activity. 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one also has anti-inflammatory properties, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one has been shown to have anti-oxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one in lab experiments is its high potency and selectivity, which allows for the investigation of specific biological pathways and targets. 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one also has a relatively low toxicity profile, which makes it a safer alternative to other anti-cancer drugs. However, one of the limitations of using 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. In addition, the synthesis of 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one is complex and time-consuming, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research and development of 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one. One area of interest is the investigation of its potential use in combination with other anti-cancer drugs to enhance its therapeutic efficacy. Another area of interest is the development of novel delivery systems for 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one, such as liposomes or nanoparticles, to improve its solubility and bioavailability. In addition, further studies are needed to elucidate the precise mechanism of action of 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one and to identify its molecular targets in different biological systems.

Synthesis Methods

4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one can be synthesized using a multi-step process that involves the condensation of 2,4-dimethoxyaniline and 4-ethoxy-3-methoxybenzaldehyde in the presence of a strong acid catalyst. The resulting intermediate is then subjected to a series of reactions, including methylation, oxidation, and cyclization, to yield the final product. The purity and yield of 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one can be improved by using high-performance liquid chromatography (HPLC) or other purification techniques.

properties

CAS RN

17014-68-5

Product Name

4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

4-ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one

InChI

InChI=1S/C19H21NO5/c1-6-25-17-14-13(16(22-3)18(23-4)19(17)24-5)15(21)11-9-7-8-10-12(11)20(14)2/h7-10H,6H2,1-5H3

InChI Key

VRXVRXOLOPTZMA-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=C(C2=C1N(C3=CC=CC=C3C2=O)C)OC)OC)OC

Canonical SMILES

CCOC1=C(C(=C(C2=C1N(C3=CC=CC=C3C2=O)C)OC)OC)OC

synonyms

4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9(10H)-one

Origin of Product

United States

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